1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole
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Description
The compound “1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole” is a chemical substance with the molecular formula C15H16 . It’s also known by other names such as Methane, o-tolyl-p-tolyl-, o-Tolyl (p-tolyl)methane, and 2,4’-Dimethyldiphenylmethane .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is YSUXUWZNEAXNCX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 196.2875 . For more detailed physical and chemical properties, you may need to refer to specialized databases or experimental data.Scientific Research Applications
Antitumor Properties
Antitumor Activity in Breast Cancer Cell Lines : 2-(4-Aminophenyl)benzothiazoles, related compounds, have shown significant antitumor activity, particularly against human cancer cell lines like breast cancer. The compound 2-(4-Amino-3-methylphenyl)benzothiazole has exhibited selective growth inhibitory properties with very low IC50 values in sensitive breast cancer cell lines like MCF-7 and T-47D. The selective profile of anticancer activity seems to be related to the differential uptake and metabolism of the compound by cancer cell lines (Kashiyama et al., 1999).
Selective Anti-Tumor Properties : Novel 2-(4-aminophenyl)benzothiazoles possess selective, potent antitumor properties both in vitro and in vivo. Their mechanism of action includes induction and biotransformation by cytochrome P450 1A1, leading to active as well as inactive metabolites. Amino acid conjugation has been used to overcome limitations posed by drug lipophilicity (Bradshaw et al., 2002).
Role in Modulation of Antitumor Properties : The compound plays a significant role in the modulation of antitumor properties. Its active metabolism in sensitive cell lines like MCF-7, involving cytochrome P450 1A1, is crucial for its antitumor activity. This selective metabolism underlies its antitumor profile, suggesting a pivotal role for CYP1A1 in its mechanism of action (Chua et al., 2000).
Applications in Synthesis and Drug Development
Synthesis of Derivatives : The compound has been used in the synthesis of novel structures with potent activities against specific pathogens, such as Helicobacter pylori. This highlights its role in developing new antimicrobial agents with specific target profiles (Carcanague et al., 2002).
Development of Prodrugs : The synthesis of water-soluble prodrugs of lipophilic antitumor benzothiazoles addresses formulation and bioavailability issues. These prodrugs degrade to the active base in vivo, highlighting their potential in clinical applications (Hutchinson et al., 2002).
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-methylsulfanylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-7-9-13(10-8-12)11-18-15-6-4-3-5-14(15)17-16(18)19-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWJXVPDCLRBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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